molecular formula C7H11NOS B1398938 2-Methoxy-2-(thiophen-3-yl)ethan-1-amine CAS No. 1250752-16-9

2-Methoxy-2-(thiophen-3-yl)ethan-1-amine

Cat. No. B1398938
CAS RN: 1250752-16-9
M. Wt: 157.24 g/mol
InChI Key: FEWXSTPBQUIIGS-UHFFFAOYSA-N
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Description

“2-Methoxy-2-(thiophen-3-yl)ethan-1-amine” is an aromatic amine . It is related to 2-Thiopheneethylamine, which is also an aromatic amine .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

“2-Methoxy-2-(thiophen-3-yl)ethan-1-amine” can be used as a reactant in the synthesis of pyrimidine derivatives. These derivatives are synthesized by reacting with various isothiocyanatoketones, which can lead to compounds with potential pharmacological activities .

Synthesis of Acylguanidines Derivatives

This compound may also be involved in the synthesis of acylguanidines derivatives by reacting with aroyl S-methylisothiourea. Acylguanidines are known for their therapeutic importance in various medical applications .

Anti-inflammatory Applications

Thiophene nucleus-containing compounds, similar to “2-Methoxy-2-(thiophen-3-yl)ethan-1-amine”, have shown anti-inflammatory properties. Such compounds can be synthesized and tested for their efficacy as anti-inflammatory agents .

Serotonin Antagonists

Some thiophene derivatives act as serotonin antagonists and are used in the treatment of neurological disorders such as Alzheimer’s disease. The compound could potentially be modified to enhance its activity as a serotonin antagonist .

Construction of Thiophene Ring

Acetylenic esters serve as precursors for constructing the thiophene ring. “2-Methoxy-2-(thiophen-3-yl)ethan-1-amine” could be utilized in multicomponent approaches involving acetylenic esters and other starting materials to synthesize ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives .

Medicinal Chemistry

Thiophene-based analogs are considered a potential class of biologically active compounds. They play a vital role for medicinal chemists to develop advanced compounds with various biological effects. The compound could be a key player in this field due to its thiophene core .

properties

IUPAC Name

2-methoxy-2-thiophen-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWXSTPBQUIIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-(thiophen-3-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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